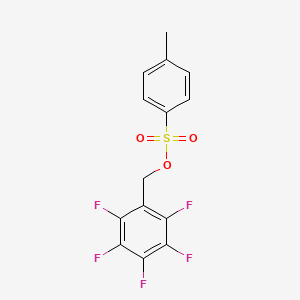

Pentafluorobenzyl p-Toluenesulfonate

Description

Historical Context of Pentafluorobenzylating Reagents in Organic Synthesis and Analytical Chemistry

The advancement of gas chromatography (GC) as a powerful separation technique highlighted a significant limitation: its applicability was restricted to volatile and thermally stable compounds. nii.ac.jp Many important analytes, such as those containing polar functional groups with active hydrogens (e.g., -OH, -COOH, -NH, -SH), are non-volatile and prone to thermal decomposition at the high temperatures used in GC. research-solution.com This challenge spurred the development of chemical derivatization—a process that transforms a problematic analyte into a more volatile and stable derivative suitable for GC analysis. research-solution.comresearchgate.net

In this context, various types of derivatization reactions, including alkylation, acylation, and silylation, became foundational techniques in analytical chemistry. gcms.cz Alkylation, in particular, involves replacing an active hydrogen with an alkyl or arylalkyl group. weber.hu Within this class, pentafluorobenzylation emerged as a highly effective method, especially for enhancing the sensitivity of electron capture detectors (ECD), which are highly responsive to electrophoric groups like the pentafluorobenzyl moiety. nii.ac.jp While pentafluorobenzyl bromide was an early reagent used for this purpose, the search for improved reagents led to the exploration of alternatives like Pentafluorobenzyl p-toluenesulfonate, which offers distinct reactivity and handling characteristics. nii.ac.jp

Significance of this compound in Modern Chemical Disciplines

The primary significance of this compound lies in its role as a superior derivatizing reagent for gas chromatography, often coupled with mass spectrometry (GC-MS). Its utility is centered on the introduction of the pentafluorobenzyl group into a target molecule. This modification serves several key purposes:

Enhanced Volatility and Thermal Stability : By replacing active hydrogens, the reagent reduces intermolecular hydrogen bonding, which in turn increases the volatility of polar analytes and prevents their degradation in the hot GC injector and column. research-solution.com

Improved Chromatographic Behavior : Derivatization leads to sharper, more symmetrical peaks and better separation from other components in a mixture. gcms.cz

Increased Detector Sensitivity : The highly electronegative fluorine atoms in the pentafluorobenzyl group make the derivatives extremely sensitive to Electron Capture Detection (ECD), allowing for the analysis of trace-level concentrations. nii.ac.jp

This reagent has proven invaluable for the determination of various challenging analytes. It is effectively used to derivatize mercaptans (thiols), converting them into their corresponding pentafluorobenzyl thioethers for sensitive GC analysis. nii.ac.jp Furthermore, it has been applied in forensic toxicology for the detection of cyanide in biological samples and for the analysis of various inorganic anions by converting them into their pentafluorobenzyl derivatives. nii.ac.jp

Scope and Objectives of Research on this compound

Ongoing research involving this compound is focused on refining its use and broadening its applicability. The core objectives fall into three main categories.

Understanding the precise mechanism of derivatization is key to optimizing its use. The reaction of this compound with a nucleophile (such as a mercaptan, R-SH) proceeds via a nucleophilic substitution reaction. The p-toluenesulfonate group (tosylate) is an excellent leaving group, facilitating the attack of the nucleophile on the benzylic carbon of the pentafluorobenzyl moiety. This results in the formation of a stable derivative and the displacement of the tosylate anion. Research aims to fully characterize the kinetics and intermediates of this process under various conditions to predict reactivity and yields.

A significant research objective is to broaden the range of compounds that can be effectively analyzed using this reagent. While its use for mercaptans and certain anions is established, studies are exploring its application to other classes of organic materials. nii.ac.jp Preliminary investigations suggest potential for derivatizing phenols and fatty acids, which would open up new analytical pathways in environmental science, metabolomics, and industrial quality control. nii.ac.jp The development of methods for new analytes, such as halogenated phenols, demonstrates the expanding utility of pentafluorobenzylating agents in general. nih.gov

A major focus of research is the optimization of derivatization protocols to maximize efficiency, speed, and yield. nih.gov This includes fine-tuning reaction parameters such as temperature, reaction time, and the concentration of reagents and bases. nii.ac.jpicm.edu.pl For instance, in the derivatization of n-butyl mercaptan, studies have systematically evaluated the effect of sodium hydroxide (B78521) concentration to find the optimal conditions for the reaction. nii.ac.jp Furthermore, the use of phase-transfer catalysts, such as tetra-n-amylammonium chloride, has been investigated to facilitate the reaction between the aqueous and organic phases, significantly improving the efficiency of derivatizing mercaptans. nii.ac.jp The selection of an appropriate internal standard, like nitrobenzene, is another critical aspect of method optimization to ensure accurate quantification. nii.ac.jp

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32974-36-0 |

| Molecular Formula | C₁₄H₉F₅O₃S |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% |

| Melting Point | 76.0 to 79.0 °C |

This data is compiled from multiple chemical supplier and database sources.

Table 2: Selected Analytical Applications of this compound

| Analyte | Analytical Technique | Purpose of Derivatization |

| Mercaptans (e.g., n-butyl mercaptan) | Gas Chromatography (GC-FID, GC-ECD) | To form volatile and highly detectable pentafluorobenzyl thioethers for trace analysis. nii.ac.jp |

| Inorganic Anions | Gas Chromatography (GC) | To convert non-volatile anions into their corresponding pentafluorobenzyl derivatives suitable for GC analysis. |

| Cyanide | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | To create a stable derivative for sensitive detection in forensic toxicology. |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNSDBYJUGNUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379746 | |

| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32974-36-0 | |

| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32974-36-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Considerations for Pentafluorobenzyl P Toluenesulfonate

Synthesis of Pentafluorobenzyl p-Toluenesulfonate

The creation of this compound is achieved through the esterification of Pentafluorobenzyl Alcohol. This process involves carefully controlled reaction conditions to ensure high yield and purity.

Standard Laboratory Preparations

Standard laboratory methods for synthesizing sulfonate esters are well-established and rely on the reaction between an alcohol and a sulfonyl chloride in the presence of a base. nih.gov

The primary method for preparing this compound involves the reaction of Pentafluorobenzyl Alcohol with p-Toluenesulfonyl Chloride (TsCl). ucalgary.capearson.com In this reaction, the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the tosyl chloride, leading to the formation of the desired ester and hydrochloric acid as a byproduct. orgosolver.com The highly fluorinated nature of the benzyl (B1604629) alcohol may influence reactivity, but the fundamental transformation remains consistent with general tosylation procedures.

Table 1: Core Reaction Components

| Reactant | Reagent | Product |

| Pentafluorobenzyl Alcohol | p-Toluenesulfonyl Chloride (TsCl) | This compound |

The inclusion of a basic catalyst is critical for the successful synthesis of sulfonate esters. ucalgary.ca Pyridine (B92270) is a commonly used base in these reactions for several key reasons. masterorganicchemistry.com

Acid Scavenger : The reaction generates hydrochloric acid (HCl), which can protonate the starting alcohol or participate in unwanted side reactions. Pyridine is added to neutralize the HCl as it forms, driving the equilibrium toward the product. masterorganicchemistry.com

Nucleophilic Catalyst : Beyond simply acting as a base, pyridine can function as a nucleophilic catalyst. It is often more nucleophilic than the alcohol and can react first with the p-toluenesulfonyl chloride. stackexchange.comechemi.com This forms a highly reactive N-tosylpyridinium intermediate. stackexchange.comreddit.com The alcohol then reacts with this activated intermediate, which is more electrophilic than tosyl chloride itself, to form the final tosylate product. reddit.com

Table 2: Function of Basic Catalysts in Tosylation

| Catalyst | Primary Role | Secondary Role/Mechanism |

| Pyridine | Neutralizes HCl byproduct. chemistrysteps.commasterorganicchemistry.com | Acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate. stackexchange.comreddit.com |

| Triethylamine (B128534) | Functions as an acid scavenger. nih.gov | Generally does not act as a nucleophilic catalyst in the same manner as pyridine. |

The success of the tosylation reaction is highly dependent on the exclusion of water.

Anhydrous Conditions : p-Toluenesulfonyl chloride is susceptible to hydrolysis. If water is present in the reaction mixture, it can react with the TsCl to form p-toluenesulfonic acid, which consumes the reagent and reduces the yield of the desired ester. Therefore, the use of anhydrous (dry) solvents and flame-dried glassware is essential. enovatia.comgoogle.com Studies have shown that sulfonate ester formation rates are higher under anhydrous conditions. pqri.org

Solvent Selection : The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. Aprotic solvents are required to prevent reactions with the tosyl chloride. Dichloromethane (B109758) is a common choice due to its ability to dissolve the reactants and its inertness under the reaction conditions. nih.govnih.gov Other solvents like toluene (B28343) or chloroform (B151607) can also be employed. google.comlibretexts.org The solvent choice can impact reaction efficiency, with dichloromethane often showing good performance. nih.gov

Table 3: Common Solvents for Tosylation

| Solvent | Type | Key Properties |

| Dichloromethane (CH₂Cl₂) | Aprotic | Good solvent for reactants, inert, relatively low boiling point for easy removal. nih.gov |

| Toluene | Aprotic | Higher boiling point, can be useful for reactions requiring elevated temperatures. google.com |

| Pyridine | Aprotic, Basic | Can serve as both the solvent and the basic catalyst. libretexts.org |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is key to optimizing conditions and predicting outcomes. The formation of a sulfonate ester is a classic example of nucleophilic substitution. pearson.com

The esterification proceeds via a nucleophilic substitution at the sulfur atom of the p-toluenesulfonyl chloride. csbsju.edu

The reaction mechanism involves the following key steps:

Nucleophilic Attack : The oxygen atom of the Pentafluorobenzyl Alcohol acts as a nucleophile. It attacks the electron-deficient sulfur atom of the p-toluenesulfonyl chloride. chemistrysteps.comorgosolver.com

Intermediate Formation : This attack leads to the displacement of the chloride ion, forming an oxonium ion intermediate where the alcohol's oxygen is bonded to the sulfonyl group. chemistrysteps.com

Deprotonation : The basic catalyst, such as pyridine, removes the proton from the oxygen atom of the original alcohol. chemistrysteps.comyoutube.com This step neutralizes the intermediate and yields the final product, this compound, along with pyridinium (B92312) hydrochloride. reddit.com

Crucially, in this mechanism, the bond between the carbon and the oxygen of the alcohol (the C-O bond) remains intact. libretexts.org This means that if the alcohol were chiral at the carbon bearing the hydroxyl group, its stereochemistry would be retained in the resulting tosylate product. masterorganicchemistry.com The reaction is a nucleophilic substitution on the sulfonyl group, not on the carbon of the alcohol. csbsju.edu

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound are highly dependent on several reaction parameters. Careful optimization of these parameters is essential for achieving a high-quality product.

Temperature: The reaction temperature is a critical factor. Generally, the tosylation of alcohols is conducted at low temperatures, often between 0°C and room temperature, to minimize side reactions. orgsyn.org For instance, in the synthesis of similar tosylates, maintaining the temperature below 15°C is recommended. libretexts.org Higher temperatures can lead to the decomposition of the product or the formation of unwanted byproducts.

Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used. orgsyn.org The solvent should be inert to the reactants and capable of dissolving both the alcohol and the sulfonyl chloride. Pyridine can serve as both a base and a solvent. researchgate.net

Base: The selection of the base is crucial. Pyridine is a traditional choice as it also acts as a catalyst. researchgate.netchemicalbook.com However, other bases like triethylamine or solid bases such as potassium carbonate can also be effective. sciencemadness.org The strength and steric hindrance of the base can affect the selectivity and rate of the reaction. For instance, a study on the tosylation of various alcohols found that a combination of potassium carbonate and potassium hydroxide (B78521) was effective for less reactive alcohols. sciencemadness.org

Stoichiometry of Reactants: The molar ratio of the reactants is another important parameter. Typically, a slight excess of p-toluenesulfonyl chloride is used to ensure the complete conversion of the pentafluorobenzyl alcohol. sciencemadness.org

Reaction Time: The reaction time needs to be optimized to ensure completion without promoting the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a common practice.

Purification: After the reaction is complete, purification is necessary to remove unreacted starting materials, the base, and any byproducts. This is often achieved through a workup procedure that may involve washing with dilute acid and base solutions, followed by extraction and recrystallization or column chromatography to obtain the pure product. orgsyn.org

Below is a hypothetical data table illustrating the potential influence of different bases and temperatures on the yield of this compound, based on general principles of tosylation reactions.

Table 1: Hypothetical Influence of Reaction Parameters on the Synthesis of this compound

| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | 0 | 4 | 85 |

| 2 | Pyridine | 25 | 4 | 78 |

| 3 | Triethylamine | 0 | 6 | 82 |

| 4 | Triethylamine | 25 | 6 | 75 |

| 5 | Potassium Carbonate | 25 | 8 | 70 |

Industrial Scale-Up Considerations for this compound Synthesis

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Heat Transfer: The tosylation reaction is exothermic. On a large scale, efficient heat removal is critical to maintain the optimal reaction temperature and prevent runaway reactions. The design of the reactor must incorporate adequate cooling systems.

Mixing: Homogeneous mixing of the reactants is crucial for achieving consistent product quality and yield. In large reactors, ensuring uniform mixing can be challenging and requires properly designed agitation systems.

Reagent Addition: The controlled addition of reagents, particularly the p-toluenesulfonyl chloride, is important to manage the reaction rate and temperature. Automated dosing systems are often employed in industrial settings.

Work-up and Purification: The work-up and purification procedures need to be adapted for large-scale production. This may involve the use of large extraction vessels, centrifuges for solid-liquid separation, and industrial-scale crystallization or distillation equipment. The choice of solvents for extraction and purification will also be influenced by cost, safety, and environmental considerations.

Waste Management: The industrial synthesis will generate significant amounts of waste, including the used base, solvents, and byproducts. A sustainable and cost-effective waste management plan is essential. This may include the recovery and recycling of solvents and the neutralization of acidic and basic waste streams.

Safety: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid. Pentafluorobenzyl alcohol and the final product may also have associated hazards. A thorough risk assessment and implementation of appropriate safety protocols are paramount for industrial production. This includes the use of personal protective equipment (PPE), enclosed systems to minimize exposure, and emergency preparedness plans.

The table below outlines some of the key considerations and potential solutions for the industrial scale-up of this compound synthesis.

Table 2: Industrial Scale-Up Considerations and Solutions

| Challenge | Potential Solution |

|---|---|

| Heat Management | Use of jacketed reactors with efficient cooling systems; controlled addition of reagents. |

| Mixing | Installation of powerful and well-designed agitators; use of baffles in the reactor. |

| Reagent Handling | Automated and calibrated dosing systems; use of closed-transfer systems to minimize exposure. |

| Product Isolation | Large-scale extraction and filtration equipment; optimized crystallization procedures for high purity. |

| Solvent Recovery | Distillation and recycling of solvents to reduce cost and environmental impact. |

| Waste Treatment | Neutralization of acidic and basic waste streams; compliance with environmental regulations. |

| Process Safety | Comprehensive hazard and operability (HAZOP) studies; implementation of robust safety procedures. |

Chemical Reactivity and Transformation of Pentafluorobenzyl P Toluenesulfonate

Comparative Studies of Reactivity with Other Pentafluorobenzylating Agents

The choice of derivatizing agent is critical for analytical method development. Pentafluorobenzyl p-Toluenesulfonate is one of several reagents available for introducing the PFB moiety. The most common alternative is Pentafluorobenzyl Bromide (PFB-Br). nih.gov

This compound vs. Pentafluorobenzyl Bromide (PFB-Br)

Both PFB-OTs and PFB-Br are effective pentafluorobenzylating agents, reacting with nucleophiles to form stable, highly detectable derivatives. nii.ac.jpscience.govresearchgate.net However, their reactivity and handling characteristics differ, which can influence the choice of reagent for a specific application.

The primary difference in reactivity between PFB-OTs and PFB-Br stems from the nature of the leaving group. The p-toluenesulfonate anion is a significantly weaker base and therefore a better leaving group than the bromide anion. This is because the negative charge on the tosylate anion is delocalized over three oxygen atoms and the benzene (B151609) ring, making it very stable. masterorganicchemistry.com

Consequently, PFB-OTs is generally more reactive than PFB-Br. This higher reactivity can lead to:

Faster reaction times : Derivatization can often be achieved more quickly or under milder conditions (e.g., lower temperatures) compared to PFB-Br. researchgate.net

Higher reaction yields : The more facile departure of the tosylate group can drive the reaction to completion more effectively, potentially increasing the yield of the desired derivative.

Derivatization of weaker nucleophiles : The enhanced electrophilicity of the benzylic carbon in PFB-OTs may allow it to react with weaker nucleophiles that react sluggishly or not at all with PFB-Br.

In terms of selectivity, both reagents target nucleophilic sites. However, the higher reactivity of PFB-OTs might sometimes lead to lower selectivity if multiple nucleophilic sites are present in a molecule. The choice between the two often involves a trade-off between reaction efficiency and the potential for side reactions.

Table 2: Comparison of PFB-OTs and PFB-Br This table is interactive. You can sort and filter the data.

| Feature | This compound (PFB-OTs) | Pentafluorobenzyl Bromide (PFB-Br) | Rationale | Reference |

|---|---|---|---|---|

| Leaving Group | p-Toluenesulfonate (Tosylate) | Bromide | Tosylate is a superior leaving group due to resonance stabilization. | masterorganicchemistry.com |

| Reactivity | Higher | Lower | Better leaving group leads to a faster rate of nucleophilic substitution. | libretexts.orgmasterorganicchemistry.com |

| Reaction Conditions | Generally milder/faster | May require more forcing conditions (higher temp/longer time) | Higher intrinsic reactivity allows for less demanding conditions. | researchgate.netnih.gov |

| Byproducts | p-Toluenesulfonic acid/salt | Hydrobromic acid/salt | The nature of the leaving group determines the acidic byproduct. | masterorganicchemistry.com |

When comparing PFB-OTs and PFB-Br as derivatizing agents, it is crucial to understand that the final analytical product—the pentafluorobenzylated analyte—is identical regardless of the reagent used. For example, the derivatization of a carboxylic acid (R-COOH) with either reagent yields the same PFB ester (R-COOCH₂C₆F₅).

Therefore, the chromatographic retention time of the actual analyte derivative will be the same in both cases. Any differences observed in the chromatogram will be due to unreacted reagent or byproducts.

Analyte Derivative : Identical retention time.

Reagent Peaks : PFB-OTs and PFB-Br are different compounds and will have different retention times.

Byproduct Peaks : The byproducts (e.g., p-toluenesulfonic acid vs. hydrobromic acid salts) will also have different chromatographic behaviors.

Proper sample cleanup after derivatization is essential to remove excess reagent and byproducts, which can interfere with the analysis of the target analyte, especially at trace levels. researchgate.net The choice of reagent might influence the selection of the cleanup procedure.

The high sensitivity associated with pentafluorobenzylation is a property of the PFB group itself, not the specific reagent used to attach it. The five fluorine atoms are highly electronegative, giving the PFB moiety a very high electron capture cross-section. This makes PFB derivatives exceptionally sensitive to detection by ECD and, more specifically, by NICI-MS. nih.govnih.gov In NICI-MS, PFB derivatives readily lose an electron to form a stable [M]⁻ or [M-HF]⁻ radical anion, or they fragment to produce the C₆F₅CH₂⁻ anion (m/z 181), which is often the base peak and is used for selected ion monitoring (SIM). nii.ac.jp

Derivatization Efficiency : The higher reactivity of PFB-OTs may lead to a more complete and efficient conversion of the analyte to its PFB derivative. A higher derivatization yield means more of the analyte is converted into the detectable form, thus increasing the effective sensitivity of the entire analytical method. researchgate.net

Background Noise : The presence of unreacted reagent or byproducts can contribute to background noise in the chromatogram. If the byproducts from one reagent are more easily removed or are less detector-responsive than those from the other, that reagent may yield a better signal-to-noise ratio and thus lower detection limits. nih.govresearchgate.net

In general, derivatization with PFB reagents can increase detection sensitivity by several orders of magnitude compared to other methods, with detection limits often reaching the femtogram (10⁻¹⁵ g) or even attogram (10⁻¹⁸ g) level. nih.govresearchgate.net

This compound vs. Pentafluorobenzyl Methanesulfonate (B1217627)

This compound and Pentafluorobenzyl Methanesulfonate are both potent pentafluorobenzylating reagents used to derivatize various compounds, including inorganic anions, for gas chromatographic analysis with electron capture detection (GC-ECD). nii.ac.jp Both reagents function by introducing the highly electrophoric pentafluorobenzyl group to the analyte, thereby significantly enhancing its sensitivity to the electron capture detector.

The primary distinction between these two reagents lies in the nature of their leaving groups: the p-toluenesulfonate (tosylate) group and the methanesulfonate (mesylate) group. For the purposes of many synthetic and derivatization reactions, tosylates and mesylates are often considered to have nearly identical leaving group abilities and can be used interchangeably. masterorganicchemistry.com Both are excellent leaving groups because they are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively), which stabilizes the resulting anion. masterorganicchemistry.compitt.edu

A study detailing the derivatization of inorganic anions for GC-MS analysis mentions the synthesis and application of both this compound and Pentafluorobenzyl Methanesulfonate, indicating their comparable utility in this analytical context. nii.ac.jp The choice between them may often come down to commercial availability, cost, or subtle differences in reaction kinetics or solubility in a specific analytical method.

Table 1: Comparison of this compound and Pentafluorobenzyl Methanesulfonate

| Feature | This compound | Pentafluorobenzyl Methanesulfonate |

| Derivatizing Group | Pentafluorobenzyl | Pentafluorobenzyl |

| Leaving Group | p-Toluenesulfonate (Tosylate) | Methanesulfonate (Mesylate) |

| Leaving Group Ability | Excellent pitt.edulibretexts.org | Excellent masterorganicchemistry.com |

| Primary Application | Derivatization for GC-ECD/MS nii.ac.jpnii.ac.jp | Derivatization for GC-ECD/MS nii.ac.jp |

This compound vs. Dansyl Chloride

A comparison between this compound and Dansyl Chloride highlights two distinct strategies for chemical derivatization in analytical chemistry. While both are employed to enhance the detectability of analytes, they operate on different principles and are suited for different detection methods.

This compound is primarily used to introduce the pentafluorobenzyl group, which is a strong electrophore, making the derivatives highly responsive to electron capture detection (ECD). nii.ac.jpnii.ac.jp This makes it an ideal reagent for trace analysis of compounds that can be derivatized via nucleophilic substitution, such as mercaptans, phenols, and inorganic anions, using gas chromatography. nii.ac.jp

In contrast, Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling agent. It reacts with primary and secondary amines, phenols, and other nucleophilic groups to form highly fluorescent sulfonamide or sulfonate ester derivatives. These derivatives are then typically analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection, which offers high sensitivity and selectivity.

The choice between these two reagents is therefore dictated by the analyte's functional groups, the chosen analytical platform (GC vs. HPLC), and the available detection systems (ECD vs. fluorescence).

Mechanistic Insights into Derivatization Reactions

Understanding the mechanisms of derivatization reactions involving this compound is crucial for optimizing reaction conditions and ensuring accurate and reproducible analytical results. This section delves into the key mechanistic aspects of these reactions.

Elucidating the Role of the Pentafluorobenzyl Group in Electron Capture Detection

The utility of this compound as a derivatizing agent for sensitive analyses is intrinsically linked to the properties of the pentafluorobenzyl group in electron capture detection (ECD). The ECD is a highly sensitive detector that responds to compounds capable of capturing thermal electrons.

The pentafluorobenzyl group is a potent electrophore, meaning it has a strong affinity for electrons. This is due to the presence of five highly electronegative fluorine atoms on the benzene ring. These fluorine atoms create a highly electron-deficient aromatic system, which readily captures free electrons present in the ECD cell. The capture of an electron by the pentafluorobenzyl derivative of an analyte leads to the formation of a negative ion. This process reduces the standing current in the detector, which is measured as a signal.

Interestingly, research has shown that while the pentafluorobenzyl group provides a very high response in GC-ECD, even derivatives with fewer fluorine atoms, such as difluorobenzyl derivatives, can offer significant responses, only about two- to four-fold lower than their pentafluorobenzyl counterparts. nih.gov This suggests that the presence of fluorine atoms on the benzyl (B1604629) group is key to its electron-capturing properties. nih.gov The high response of pentafluorobenzyl derivatives allows for the detection of analytes at very low concentrations. nii.ac.jp

Understanding the Leaving Group Ability of p-Toluenesulfonate in Nucleophilic Substitutions

The derivatization reactions involving this compound are typically nucleophilic substitution reactions, most often following an SN2 mechanism. In these reactions, a nucleophile (the analyte) attacks the benzylic carbon of the reagent, displacing the p-toluenesulfonate group.

The efficiency of this reaction is highly dependent on the ability of the p-toluenesulfonate (tosylate) group to act as a good leaving group. A good leaving group is a species that is stable on its own after detaching from the molecule. The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org

The p-toluenesulfonate anion is an exceptionally good leaving group because it is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. libretexts.org The negative charge on the oxygen atom of the departing tosylate anion is effectively delocalized through resonance across the three oxygen atoms and the sulfur atom of the sulfonate group. This high degree of charge delocalization results in a very stable and weakly basic anion, facilitating its departure during the nucleophilic attack. This makes the SN2 reaction with nucleophiles rapid and efficient. pitt.eduyoutube.com

Influence of Solvent and Catalysis on Reaction Pathways

The conditions under which derivatization reactions are performed, including the choice of solvent and the use of catalysts, can significantly influence the reaction rate and yield.

Solvent Effects: The choice of solvent can impact the rates of nucleophilic substitution reactions by stabilizing or destabilizing the reactants, transition state, and products. For SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophilic anion, thus preserving its reactivity. youtube.com The properties of the solvent, such as its dielectric constant and ability to form hydrogen bonds, can influence reaction pathways. numberanalytics.com In the context of derivatization, the solvent must also be compatible with the analytical technique being used, for instance, being sufficiently volatile for GC analysis. Studies on derivatization reactions often involve optimizing the solvent to achieve the best results. nih.gov

Catalysis: In some derivatization reactions with this compound, a catalyst is employed to enhance the reaction rate. A notable example is the use of phase-transfer catalysts. nii.ac.jp Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com For instance, in the derivatization of mercaptans, which may be present as their anionic salts in an aqueous solution, a phase-transfer catalyst like tetra-n-amylammonium chloride can be used. nii.ac.jp The catalyst transports the nucleophilic anion from the aqueous phase to the organic phase containing the this compound, where the reaction then proceeds. This approach can significantly improve the efficiency of the derivatization for analytes that are not readily soluble in the same phase as the derivatizing agent.

Applications of Pentafluorobenzyl P Toluenesulfonate in Analytical Chemistry

Gas Chromatography (GC) Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nii.ac.jp However, many organic molecules, especially those containing polar functional groups, are not sufficiently volatile or thermally stable for direct GC analysis. nii.ac.jp Derivatization is a chemical modification process used to convert these analytes into more suitable forms. nii.ac.jp PFB-Ts serves as a key reagent in this process, specifically as a pentafluorobenzylating agent. nii.ac.jp The reaction involves the substitution of its p-toluenesulfonate group by a nucleophilic analyte, attaching the pentafluorobenzyl (PFB) group to the target molecule. This process has been successfully applied to various compounds, including mercaptans, and has shown potential for analyzing phenols and fatty acids. nii.ac.jp

A primary function of derivatization with PFB-Ts is to increase the volatility of polar analytes. nii.ac.jp By replacing active hydrogen atoms in functional groups like thiols (-SH), carboxyls (-COOH), and hydroxyls (-OH) with the larger, non-polar pentafluorobenzyl group, the intermolecular hydrogen bonding that causes low volatility is eliminated. nii.ac.jp This conversion results in derivatives that are more volatile and thermally stable, making them amenable to GC analysis. nii.ac.jp

Furthermore, the introduction of the pentafluorobenzyl group, which is highly electrophilic (electron-attracting), significantly enhances the detectability of the analyte. nii.ac.jp This is particularly crucial for trace analysis using an Electron Capture Detector (ECD), which is exceptionally sensitive to compounds containing electronegative groups like fluorine atoms. nii.ac.jpnii.ac.jp The PFB derivatives exhibit a very high response to ECD, allowing for the determination of analytes at very low concentrations. nii.ac.jpnii.ac.jp

Derivatization with PFB-Ts leads to derivatives with improved chromatographic behavior. nii.ac.jpnii.ac.jp The resulting PFB-derivatives are generally stable and possess good gas chromatographic properties. nii.ac.jp This leads to sharper, more symmetrical peaks and reduced tailing, which in turn enhances chromatographic resolution between closely eluting analytes. Improved peak shape concentrates the analyte into a narrower band as it passes the detector, increasing the signal-to-noise ratio and thereby boosting sensitivity. sci-hub.box

The enhanced sensitivity is a direct result of both the improved chromatographic peak shape and the high ECD response of the PFB group. nii.ac.jpnih.gov For instance, in the analysis of phenols, converting them to their PFB derivatives allowed for detection at the femtogram (fg) level, a significant improvement over other methods. nih.gov This heightened sensitivity makes PFB-Ts an invaluable reagent for trace-level analysis in various complex matrices. nih.gov

Pentafluorobenzyl p-toluenesulfonate has been established as a novel and effective reagent for the derivatization of mercaptans for GC analysis. nii.ac.jp Mercaptans (thiols) are converted into their corresponding pentafluorobenzyl thioethers. nii.ac.jp This conversion can be efficiently achieved using a phase-transfer catalyst, such as tetra-n-amylammonium chloride, in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide). nii.ac.jp The resulting PFB-thioethers are then readily analyzed by GC with either a Flame Ionization Detector (FID) for higher concentrations or an Electron Capture Detector (ECD) for trace-level determination. nii.ac.jp

Research on the derivatization of n-butyl mercaptan demonstrated the effectiveness of this method. nii.ac.jp The optimal conditions for the reaction were systematically studied to maximize the yield of the derivative. nii.ac.jp

Table 1: Optimized Derivatization Conditions for n-Butyl Mercaptan using PFB-Ts This interactive table summarizes the optimized reaction conditions for the derivatization of n-butyl mercaptan as identified in the cited study.

| Parameter | Optimal Condition |

|---|---|

| Reagent Concentration | 8.0 x 10⁻² M |

| Catalyst (Tetra-n-amylammonium chloride) | 1.0 x 10⁻³ M |

| Base (NaOH) Concentration | 1.0 M |

| Reaction Time | 30 minutes |

| Reaction Temperature | Room Temperature |

Data sourced from Funazo et al., 1986. nii.ac.jp

This derivatization strategy has been validated for quantifying mercaptans with high sensitivity and excellent linearity. jst.go.jp

The application of PFB-Ts has been suggested for the derivatization of carboxylic acids, such as short-chain fatty acids. nii.ac.jp The principle involves the conversion of the carboxylic acid to its pentafluorobenzyl ester. This esterification masks the polar carboxyl group, increasing volatility and making the analyte suitable for GC analysis. nii.ac.jp Similar to other applications, the introduction of the PFB group enables highly sensitive detection using ECD.

While direct studies detailing the use of PFB-Ts for short-chain fatty acids are limited, the methodology is well-established with a similar and more reactive reagent, pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.net The conversion of carboxylic acids to their PFB esters is a common and effective strategy to overcome the challenges of their analysis by GC, such as poor peak shape and the need for high detection sensitivity. nih.govyorku.ca The use of PFB-Ts would follow a similar reaction pathway, offering a stable and effective option for creating volatile esters for trace analysis. nii.ac.jp

The derivatization of phenols into their pentafluorobenzyl ethers is another key application area for which PFB-Ts is suitable. nii.ac.jp Phenols, due to their acidic hydroxyl group, often exhibit poor chromatographic behavior with significant peak tailing. nih.gov Converting them to PFB ethers enhances their volatility and, crucially, their detectability by GC-MS, especially with negative-ion chemical ionization (NICI), which provides sensitivity comparable to ECD. nih.gov

A study using the analogous reagent PFB-Br demonstrated a robust method for the trace-level determination of various phenols. nih.gov The phenols were converted to their PFB derivatives, and the analytical responses were compared to those of more traditional trimethylsilyl (B98337) (TMS) derivatives. The results showed a dramatic increase in sensitivity for the PFB derivatives. nih.gov

Table 2: Comparison of Instrumental Detection Limits (IDL) for Phenol Derivatives This interactive table compares the detection limits of Trimethylsilyl (TMS) derivatives using an Electron Ionization (EI) source with Pentafluorobenzyl (PFB) derivatives using a Negative-Ion Chemical Ionization (NICI) source.

| Compound | IDL of TMS derivative (pg) | IDL of PFB derivative (fg) | Sensitivity Improvement Factor |

|---|---|---|---|

| Phenol | 0.46 | 13 | 35x |

| 2,4-Dimethylphenol | 0.23 | 7.7 | 30x |

| 4-Chloro-3-methylphenol | 0.22 | 3.6 | 61x |

| 2,4-Dichlorophenol | 0.23 | 5.8 | 40x |

| Pentachlorophenol | 0.17 | 2.6 | 65x |

Data sourced from Lee et al., 2002. nih.gov

The derivatization with a pentafluorobenzylating agent like PFB-Ts transforms phenols into compounds that can be analyzed with exceptionally high sensitivity, making it possible to detect them at trace levels in environmental samples. nih.gov

Specific Applications in GC Analysis

Inorganic Anions (F⁻, Cl⁻, Br⁻, I⁻, CN⁻, OCN⁻, SCN⁻, N₃⁻, NO₂⁻, NO₃⁻)

The determination of inorganic anions is a significant task in forensic and environmental chemistry. Gas chromatography/mass spectrometry (GC/MS) offers a powerful tool for their identification, provided the non-volatile anions can be converted into stable, volatile derivatives. This compound (PFB-Tos) has proven to be an effective reagent for this purpose. nih.gov

The derivatization is typically achieved through a phase-transfer catalyzed reaction, where PFB-Tos reacts with the inorganic anions to form their corresponding pentafluorobenzyl derivatives. nih.gov A key advantage of using PFB-Tos over other similar reagents, such as pentafluorobenzyl bromide (PFB-Br), is that its retention time in the chromatogram is significantly different from those of the derivatized anions. This separation prevents interference, allowing for the clear detection of the compounds of interest. nih.gov

Research has demonstrated that a range of common inorganic anions can be successfully derivatized using PFB-Tos and detected by GC/MS. nih.gov The sensitivity of this method is sufficient for forensic applications, with detection limits in the nanogram range. nih.gov Furthermore, the use of high-resolution mass spectrometry (HRMS) allows for the measurement of accurate mass numbers for each PFB derivative, enabling the precise determination of their elemental composition. nih.gov

However, the method is not universal for all anions. Studies have shown that while many anions are amenable to this derivatization, the PFB derivatives of sulfate (B86663) (SO₄²⁻), thiosulfate (B1220275) (S₂O₃²⁻), carbonate (CO₃²⁻), perchlorate (B79767) (ClO₄⁻), and chlorate (B79027) (ClO₃⁻) could not be detected under the reported experimental conditions. nih.gov

| Anion | Chemical Formula | Derivatization Successful | Reference |

|---|---|---|---|

| Fluoride | F⁻ | Yes | nih.gov |

| Chloride | Cl⁻ | Yes | nih.gov |

| Bromide | Br⁻ | Yes | nih.gov |

| Iodide | I⁻ | Yes | nih.gov |

| Cyanide | CN⁻ | Yes | nih.gov |

| Cyanate | OCN⁻ | Yes | nih.gov |

| Thiocyanate | SCN⁻ | Yes | nih.gov |

| Azide | N₃⁻ | Yes | nih.gov |

| Nitrite | NO₂⁻ | Yes | nih.gov |

| Nitrate | NO₃⁻ | Yes | nih.gov |

| Sulfate | SO₄²⁻ | No | nih.gov |

| Thiosulfate | S₂O₃²⁻ | No | nih.gov |

Cyanide Levels in Biological Samples

Cyanide is a highly toxic substance, and its rapid and accurate quantification in biological samples is essential for forensic toxicology. nih.govpsu.edu Methods utilizing derivatization with reagents like this compound or pentafluorobenzyl bromide followed by GC-MS analysis have become increasingly common for determining cyanide levels in body fluids. nih.govmdpi.com This approach transforms the cyanide ion into a stable organic derivative, pentafluorobenzyl cyanide, which is suitable for GC-MS analysis. accesson.kr

The derivatization is typically performed via an extractive alkylation process using a phase-transfer catalyst. nih.govmdpi.com The use of tandem mass spectrometry (GC-MS/MS) significantly enhances the selectivity and sensitivity of the analysis, allowing for reliable confirmation of cyanide exposure. nih.govmdpi.com This is particularly important in forensic cases where complex biological matrices can cause interference. nih.govmdpi.com Negative chemical ionization (NCI) is often the preferred ionization mode due to the low matrix interferences and high sensitivity for the resulting PFB derivative. nih.govmdpi.com

Validation studies for these methods have demonstrated excellent performance characteristics. For instance, a GC-NCI-MS/MS method for cyanide in blood showed a linear range from 0.1 µg/mL to 10 µg/mL, a limit of detection (LOD) of 24 ng/mL, and a limit of quantification (LOQ) of 80 ng/mL. nih.gov Another validated GC/MS-SIM method for cyanide in various rat tissues reported a linear dynamic range from 10 to 200 µM with a LOD of 10 µM. accesson.kr Such methods are sensitive enough to confirm lethal poisoning, as blood cyanide concentrations above 2 µg/mL are generally considered life-threatening. mdpi.com

Trace Environmental Pollutants

The derivatization strategy using pentafluorobenzylating agents is not limited to inorganic anions but is also highly effective for the analysis of trace organic pollutants in environmental samples. Many environmental contaminants, such as halogenated phenols, are acidic and can be derivatized to form their corresponding pentafluorobenzyl ethers. nih.gov This conversion is critical for their analysis by GC/MS, especially when they are present at very low concentrations in complex matrices like air, water, and sediment. nih.gov

An analytical method using pentafluorobenzyl bromide (PFBB) derivatization has been successfully applied to quantify chloro-, bromo-, and dichlorophenols in various environmental samples. nih.gov The procedure involves extracting the phenols, reacting them with PFBB to form PFB ethers, and then analyzing the derivatives by GC/MS with selected-ion monitoring (SIM). nih.gov This technique achieves very low detection limits, for example, in the range of 0.0066 - 0.0147 µg/L for water samples and 0.33 - 0.73 µg/kg for sediment samples. nih.gov The pentafluorobenzyl group significantly enhances the detectability of these compounds, enabling the monitoring of environmental contamination from industrial sources. nih.govnih.gov

Hydrogen Sulfide (B99878) (H₂S) in Forensic Toxicology

Hydrogen sulfide (H₂S) is an extremely toxic gas, and confirming H₂S poisoning is a crucial aspect of forensic investigation. nih.govnih.gov Direct detection of H₂S in postmortem samples is challenging because the gas is volatile and can be produced during putrefaction. nih.gov Therefore, toxicological analysis often focuses on quantifying thiosulfate, the primary and more stable metabolite of H₂S in the body. nih.govnih.gov Elevated thiosulfate levels in blood and urine are considered a key indicator of H₂S exposure. nih.gov

While this compound is a versatile derivatizing agent for many anions, its application to H₂S metabolites has limitations. Research has shown that the pentafluorobenzyl derivative of the thiosulfate anion could not be detected using GC/MS under the same conditions successful for other anions like cyanide and halides. nih.gov This indicates that alternative methods are required for the quantification of thiosulfate in forensic cases. The direct derivatization of the sulfide anion (S²⁻) to a PFB derivative has been reported for electron-capture GC, but the standard forensic protocol for H₂S poisoning relies on thiosulfate measurement. nih.govcapes.gov.br

Mass Spectrometry (MS) Applications of Pentafluorobenzyl Derivatives

Pentafluorobenzyl derivatives are widely used in mass spectrometry due to the significant analytical advantages they confer upon the original analyte. acs.orgnih.gov The introduction of the PFB group makes molecules more volatile and thermally stable, which is ideal for gas chromatography. researchgate.netnii.ac.jp More importantly, the PFB moiety is a strong electrophore (electron-capturing group), which makes the derivatives exceptionally well-suited for highly sensitive detection by specific MS techniques. acs.orgresearchgate.net

Electron Capture Negative Ion Mass Spectrometry (NCI-MS)

Electron Capture Negative Ion Mass Spectrometry (NCI-MS), also known as Electron Capture Negative Chemical Ionization (ECNCI-MS), is a highly sensitive and selective ionization technique. It is particularly effective for compounds that can readily capture a low-energy thermal electron. nih.govnih.gov Pentafluorobenzyl derivatives are prime candidates for this technique. nih.govzendy.io

The combination of derivatization with a PFB agent and subsequent analysis by GC-NCI-MS is a powerful strategy for quantifying trace levels of a wide range of compounds, including fatty alcohols, aldehydes, and acidic metabolites in complex biological matrices. nih.govnih.gov The sensitivity of NCI-MS for PFB derivatives is often orders of magnitude greater than that achievable with positive ion methods or even electron impact (EI) ionization. nih.govzendy.io This allows for detection limits in the femtogram (10⁻¹⁵ g) to picogram (10⁻¹² g) range. researchgate.netnih.gov

The remarkable sensitivity of NCI-MS for PFB derivatives stems from the fundamental properties of the pentafluorobenzyl group. acs.org The five highly electronegative fluorine atoms on the benzene (B151609) ring create a system with a high affinity for capturing low-energy electrons. nih.gov

The process is known as dissociative electron capture. acs.org In the NCI source, the PFB derivative molecule (R-PFB) captures a thermal electron. Instead of forming a stable molecular anion, the resulting transient species [R-PFB]⁻ immediately fragments. This fragmentation involves the cleavage of the bond between the analyte and the PFB group, resulting in the loss of a neutral pentafluorobenzyl radical (•PFB). acs.orgresearchgate.net This process generates an intense signal for the deprotonated or anionized analyte, [M-PFB]⁻ or [M-H]⁻, which is then detected by the mass spectrometer. acs.orgnih.gov This efficient and specific ionization pathway leads to very clean mass spectra, often dominated by a single high-mass ion, and provides the exceptionally low detection limits characteristic of the technique. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized Analytes

Gas chromatography coupled with mass spectrometry is the most common analytical platform for PFB-derivatized compounds. Derivatization with PFB-Ts converts non-volatile or thermally unstable analytes, such as inorganic anions and mercaptans, into stable, volatile thioethers or esters that can easily pass through a GC column.

The high sensitivity of this technique is often achieved by using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In SIM mode, the instrument is set to detect only a few characteristic ions, such as the m/z 181 fragment, which dramatically increases the signal-to-noise ratio and lowers detection limits. For even greater specificity, particularly in complex matrices like biological fluids, tandem mass spectrometry (GC-MS/MS) is employed. In this approach, a specific parent ion of the PFB derivative is selected and fragmented, and only a specific, characteristic product ion is monitored. This MRM technique minimizes matrix interferences and allows for reliable confirmation and quantification at trace levels.

For example, a GC-MS/MS method for cyanide determination in blood utilizes this principle to enhance selectivity and sensitivity, allowing for reliable confirmation of cyanide exposure in toxicological studies.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-resolution mass spectrometry (HRMS) offers a powerful tool for the analysis of PFB-derivatized analytes by providing highly accurate mass measurements. Unlike nominal mass instruments, HRMS can measure the mass of an ion to four or more decimal places. This level of precision allows for the unambiguous determination of an analyte's elemental formula.

When a PFB derivative is analyzed by HRMS, the exact mass of the molecular ion or a key fragment can be used to calculate its elemental composition. This capability is invaluable for confirming the identity of a derivatized analyte and for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). While specific studies detailing the use of HRMS with PFB-Ts are not abundant, the general application of HRMS to determine trace levels of potential genotoxic impurities, such as sulfonate esters, highlights its power in providing definitive structural confirmation at low concentrations. The high mass accuracy of HRMS is a critical component in the validation of analytical methods, ensuring the correct identification of the chemical entity being measured.

Forensic Applications of this compound Derivatization

In forensic toxicology, the reliable detection and quantification of poisons and their metabolites in biological samples is paramount. Derivatization with PFB-Ts and related reagents is a cornerstone of methods developed for potent, low-molecular-weight toxins that are otherwise difficult to detect.

Determination of Cyanide in Biological Samples

Cyanide is a fast-acting and highly lethal poison, and its post-mortem determination can be challenging due to its reactivity and volatility. To overcome these challenges, analytical methods often involve converting the cyanide ion into a more stable and detectable organic derivative. Extractive alkylation using PFB-Ts or the more common pentafluorobenzyl bromide (PFB-Br) in the presence of a phase-transfer catalyst is a well-established method for this purpose.

The reaction converts cyanide ions in blood or tissue samples into pentafluorobenzyl cyanide. This derivative is then analyzed by GC-MS or, for enhanced sensitivity and specificity, by GC-MS/MS. A validated GC-MS/MS method for blood cyanide demonstrated excellent linearity, a low limit of detection (LOD) of 24 ng/mL, and a limit of quantification (LOQ) of 80 ng/mL, proving its suitability for forensic casework. In one reported case, this methodology was used to confirm a fatal poisoning, with the victim's blood cyanide concentration measured at 21.54 µg/mL, well above the lethal threshold.

| Parameter | Value | Reference |

| Analyte | Cyanide | |

| Matrix | Blood | |

| Technique | GC-MS/MS | |

| Linearity (R²) | 0.9997 | |

| Range | 0.1 µg/mL - 10 µg/mL | |

| LOD | 24 ng/mL | |

| LOQ | 80 ng/mL | |

| Average Recovery | 98% |

Quantification of Hydrogen Sulfide in Fatal Exposure Cases

Hydrogen sulfide (H₂S) is another highly toxic gas that can cause rapid death by inhalation. Its detection in post-mortem samples is crucial for confirming poisoning as the cause of death. Similar to cyanide, H₂S is volatile and reactive, making direct measurement difficult. Analytical strategies involve trapping the sulfide ion from biological samples and derivatizing it to a stable product.

Derivatization with a PFB reagent converts the sulfide ion into bis(pentafluorobenzyl) sulfide. This stable derivative is then quantified using GC-MS. A method has been established for determining sulfide in blood with a detection limit of 0.05 μg/mL. In forensic investigations of fatal poisonings, this method was successfully applied to detect and quantify sulfide in the blood of victims, with concentrations ranging from 1.02 to 3.13 μg/mL, confirming exposure to H₂S.

| Finding | Details | Reference |

| Analyte | Hydrogen Sulfide (as sulfide ion) | |

| Derivative | bis(pentafluorobenzyl) sulfide | |

| Technique | GC-MS | |

| LOD | 0.05 µg/mL | |

| Concentration in Victims | 1.02 - 3.13 µg/mL |

Environmental Monitoring and Analysis

This compound is a valuable reagent for monitoring environmental pollutants, particularly in air and water. Many environmental contaminants, such as mercaptans (thiols), are present at trace levels and require a derivatization step to enhance detection sensitivity. Mercaptans are malodorous compounds released from industrial processes like paper manufacturing and petroleum refining.

Derivatization with PFB-Ts converts these thiols into their corresponding PFB thioethers, which are highly responsive to electron capture detection and GC-MS analysis. This allows for the trace detection of these volatile organic compounds (VOCs) in complex environmental matrices. Beyond mercaptans, the methodology has been extended to other classes of compounds. For example, a method for the determination of total cyanide in soil samples uses derivatization with a PFB reagent followed by GC-MS analysis, achieving a detection limit as low as 0.5 ng/g. The ability to form stable derivatives with a strong detector response makes PFB-Ts an effective tool for monitoring the presence and concentration of key environmental contaminants.

Detection of Trace Environmental Pollutants

The derivatization of environmental pollutants with reagents like this compound is a powerful strategy for their determination at trace and ultra-trace levels. This chemical modification converts polar, non-volatile compounds, such as phenols, into their pentafluorobenzyl ether derivatives. These derivatives are significantly more responsive to sensitive detection techniques like gas chromatography coupled with mass spectrometry (GC-MS), especially when using negative-ion chemical ionization (NICI).

In one notable study, this methodology was applied to determine 11 different phenols in river water. The process involved an initial solid-phase extraction (SPE) to isolate the phenols from the water sample, followed by derivatization. The results demonstrated a remarkable increase in sensitivity; the responses for the PFB derivatives in NICI mode were found to be 3.3 to 61 times higher than those of traditional trimethylsilyl (TMS) derivatives analyzed in electron ionization (EI) mode. This enhancement allowed for instrumental detection limits in the femtogram (fg) range, from 2.6 to 290 fg. The method proved highly effective, with excellent recovery rates for most of the tested phenols.

Table 1: Recovery of Phenols from Spiked River Water using PFB Derivatization

| Analyte | Spiking Concentration (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| 2-Chlorophenol | 100 | 81.2 - 106.3 | 5.1 - 8.0 |

| 4-Chloro-3-methylphenol | 100 | 81.2 - 106.3 | 5.1 - 8.0 |

| Pentachlorophenol | 100 | 81.2 - 106.3 | 5.1 - 8.0 |

| Phenol | 1000 | 81.2 - 106.3 | 5.1 - 8.0 |

| 2,4-Dichlorophenol | 1000 | 81.2 - 106.3 | 5.1 - 8.0 |

| 2-Nitrophenol | 1000 | 81.2 - 106.3 | 5.1 - 8.0 |

| 2-Methyl-4,6-dinitrophenol | 1000 | 5.8 | Not Reported |

| 2,4-Dinitrophenol | 1000 | 4.2 | Not Reported |

Biochemical and Metabolic Research Applications

In the realm of biochemistry, this compound is valuable for the analysis of sulfur-containing compounds, which play essential roles in metabolic processes.

Detection of Mercaptans in Biochemical Research

This compound has been established as an effective derivatizing agent for the gas chromatographic determination of mercaptans (also known as thiols). nii.ac.jpjst.go.jp In this application, the mercaptan's reactive thiol (-SH) group is converted into a stable pentafluorobenzyl thioether. nii.ac.jp This reaction significantly improves the compound's chromatographic properties and detectability.

Research has detailed a method for the determination of n-butyl mercaptan using this approach. The derivatization was successfully carried out using tetra-n-amylammonium chloride as a phase transfer catalyst, which facilitates the reaction between the aqueous and organic phases. The resulting n-butyl pentafluorobenzyl thioether was then quantified by gas chromatography with flame ionization detection (FID). nii.ac.jp This derivatization strategy opens the door for sensitive detection of various mercaptans in biological and environmental samples. nii.ac.jp

Table 3: Derivatization Scheme for n-Butyl Mercaptan

| Analyte | Reagent | Catalyst | Product | Detection Method |

|---|---|---|---|---|

| n-Butyl Mercaptan | This compound | Tetra-n-amylammonium chloride | n-Butyl pentafluorobenzyl thioether | Gas Chromatography (FID) nii.ac.jp |

Challenges and Considerations in Biological Matrices

While derivatization with this compound is powerful, its application to biological matrices like blood, urine, and tissue presents unique challenges. mdpi.com Biological samples are inherently complex and aqueous, which can interfere with the derivatization process and subsequent analysis. mdpi.comresearchgate.net

A primary challenge is the presence of water, which can hinder the derivatization reaction. In a study on phenols, residual water in the sample extract was shown to dramatically reduce the recovery of certain analytes to as low as 4-6%. Given that biological samples are predominantly aqueous, meticulous drying of the sample extract prior to adding the reagent is critical for achieving accurate and reproducible results.

Furthermore, the complexity of biological matrices means that co-extracting interfering compounds like lipids and proteins is common. mdpi.com These interferences, known as "matrix effects," can suppress or enhance the analytical signal, leading to quantification errors. researchgate.net Therefore, robust sample preparation and cleanup protocols, such as solid-phase extraction or liquid-liquid extraction, are essential to isolate the target analytes before derivatization. mdpi.com Even with these steps, the derivatization process itself does not guarantee the elimination of all matrix effects. researchgate.net

Table 4: Key Challenges of Derivatization in Biological Matrices

| Challenge | Impact on Analysis | Potential Mitigation Strategy |

|---|---|---|

| Aqueous Environment | Interferes with the derivatization reaction, leading to poor analyte recovery. | Thorough drying of sample extracts before adding the reagent. |

| Matrix Complexity | Co-extraction of interfering substances (lipids, proteins) can cause signal suppression or enhancement. mdpi.comresearchgate.net | Rigorous sample cleanup (e.g., SPE, LLE); use of matrix-matched calibrants or stable isotope-labeled internal standards. mdpi.comresearchgate.net |

| By-product Formation | Derivatization can sometimes produce undesirable side products, increasing quantification uncertainty. mdpi.com | Optimization of reaction conditions (temperature, time, pH). mdpi.com |

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Strategies Utilizing Pentafluorobenzyl p-Toluenesulfonate

This compound is a powerful reagent for the derivatization of nucleophilic analytes, enhancing their detectability in gas chromatography (GC). nii.ac.jp Future research is focused on expanding the scope and efficiency of these derivatization strategies. The primary goal is to broaden the range of analytes that can be targeted, moving beyond common applications like mercaptans and inorganic anions. nii.ac.jptcichemicals.com

Key areas for development include:

Expanding Analyte Scope: Creating new protocols for the derivatization of complex biomolecules, challenging functional groups, and previously inaccessible compounds.

Improving Reaction Conditions: Optimizing reactions to occur under milder conditions, reducing reaction times, and minimizing sample degradation. The use of phase-transfer catalysts is a key part of this, facilitating reactions in biphasic systems.

Multiplexed Derivatization: Designing strategies where PFB-Ts can be used in conjunction with other reagents for the simultaneous derivatization of multiple functional groups within a single sample, enabling more comprehensive analysis from a single run.

Table 1: Potential Novel Derivatization Applications for PFB-Ts

| Analyte Class | Proposed Derivatization Strategy | Potential Analytical Improvement |

| Thiols & Mercaptans | Extractive alkylation using a phase-transfer catalyst to form thioethers. nii.ac.jp | Enhanced volatility and high sensitivity with Flame Ionization Detection (FID) or Electron Capture Detection (ECD). nii.ac.jptcichemicals.com |

| Inorganic Anions (e.g., CN⁻, SCN⁻, NO₂⁻) | Phase-transfer catalyzed pentafluorobenzylation in aqueous or mixed-solvent systems. tcichemicals.commdpi.com | Enables GC-MS analysis of otherwise non-volatile anions with high selectivity and sensitivity. mdpi.comnih.govsciencegate.app |

| Carboxylic Acids & Phenols | Crown ether-catalyzed derivatization to improve reaction efficiency with weakly nucleophilic carboxylates and phenoxides. acs.org | Increased reaction rates and yields for sensitive analysis via GC-ECD. acs.org |

| Complex Biomolecules | Development of protocols for specific functional groups (e.g., sulfhydryl groups in proteins/peptides) in complex biological matrices. | Allows for targeted analysis of biomarkers in clinical and forensic toxicology. researchgate.net |

Integration of this compound in Automated Analytical Platforms

The drive towards high-throughput analysis in fields like clinical diagnostics, environmental monitoring, and forensic toxicology necessitates the automation of sample preparation. researchgate.net Integrating PFB-Ts derivatization into automated platforms is a significant future direction. Such integration would involve robotic liquid handling systems that perform the entire workflow: sample extraction, addition of reagents including the phase-transfer catalyst and PFB-Ts, incubation for derivatization, and injection into an analytical instrument like a GC-MS system. nih.gov

The benefits of this integration are substantial, including increased sample throughput, improved reproducibility by minimizing human error, and reduced analyst exposure to chemicals. The development of fully automated systems for analyzing cyanide in blood, a process where PFB-Ts is often used, serves as a model for this future direction. mdpi.commdpi.comresearchgate.net

Exploration of this compound in New Spectroscopic Techniques

While PFB-Ts is most commonly associated with GC-MS with electron capture or negative chemical ionization detectors, its derivatives have properties that could be exploited by other advanced spectroscopic techniques. sci-hub.st Research into the application of PFB-Ts with newer, more sensitive mass spectrometry platforms is a promising frontier.

For instance, using PFB-Ts derivatization prior to analysis with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, could provide highly accurate mass measurements of the resulting derivatives. This would enhance confidence in compound identification in complex matrices. Furthermore, tandem mass spectrometry (MS/MS) techniques, particularly on triple quadrupole instruments, are already being used to improve the selectivity and sensitivity of detecting PFB-derivatized analytes like cyanide, a trend that is expected to grow. nih.govsciencegate.appresearchgate.net

Table 2: PFB-Ts in Advanced Spectroscopic Techniques

| Spectroscopic Technique | Advantage of PFB-Ts Derivatization | Future Application Area |

| GC-Triple Quadrupole MS (GC-MS/MS) | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). mdpi.comnih.gov | Confirmatory analysis in forensic toxicology and trace-level environmental monitoring. mdpi.comresearchgate.net |

| GC-High Resolution MS (GC-HRMS) | Provides high mass accuracy for derivatives, enabling unambiguous formula determination. | Non-targeted screening, metabolomics, and identification of unknown contaminants. |

| High-Performance Liquid Chromatography (HPLC) | While less common, PFB derivatives absorb UV light, potentially enabling HPLC-UV detection. ebi.ac.uk | Analysis of thermally labile or non-volatile analytes that are unsuitable for GC. |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Optimize Derivatization

Computational chemistry offers a powerful toolkit for understanding the fundamental aspects of chemical reactions. Applying these methods to the derivatization reactions of PFB-Ts can provide deep insights into reaction mechanisms and help optimize conditions. Techniques like Density Functional Theory (DFT) can be used to model the nucleophilic substitution pathway, calculating activation energies and transition state geometries.

Such studies could:

Explain the observed reactivity differences between various nucleophiles (e.g., thiols vs. phenols).

Elucidate the precise role of the phase-transfer catalyst in facilitating the reaction between the aqueous analyte and the reagent in the organic phase.

Predict the feasibility of derivatizing new classes of compounds.

Computationally screen for optimal solvents and reaction conditions, potentially reducing the amount of empirical laboratory work required.

While specific computational studies on PFB-Ts are not yet widespread, this approach is a logical next step for gaining a more profound, molecular-level understanding of its reactivity.

Sustainability and Green Chemistry Aspects of this compound Utilization

The principles of green chemistry are increasingly important in all aspects of chemical use. Future research should address the environmental footprint of both the synthesis and application of PFB-Ts. The synthesis of PFB-Ts involves reacting pentafluorobenzyl alcohol with p-toluenesulfonyl chloride, often using a base like pyridine (B92270). Green chemistry approaches could focus on replacing pyridine with a more benign catalyst or solvent.

In its application as a derivatizing agent, opportunities for greener methods include:

Solvent Selection: Replacing traditional solvents like dichloromethane (B109758) with greener alternatives.

Reaction Efficiency: Optimizing reactions to use stoichiometric or near-stoichiometric amounts of PFB-Ts, minimizing waste.

Catalysis: Further investigation into highly efficient phase-transfer catalysts to reduce energy consumption and improve reaction rates under milder conditions.

Potential for this compound in Medicinal Chemistry and Pharmaceutical Synthesis

Beyond its analytical uses, PFB-Ts holds potential as a reagent in synthetic organic chemistry, particularly in the pharmaceutical sector. buyersguidechem.com The pentafluorobenzyl group can be a useful moiety in medicinal chemistry, and PFB-Ts provides a direct method for its introduction.

This compound can act as an efficient pentafluorobenzylating agent in the synthesis of complex organic molecules. Its role is to introduce the C₆F₅CH₂- group onto a nucleophilic center in a molecule, which can be a crucial step in constructing pharmaceutical intermediates or final active pharmaceutical ingredients (APIs). The p-toluenesulfonate is an excellent leaving group, making the reagent highly reactive towards a variety of nucleophiles under relatively mild conditions. The incorporation of a pentafluorobenzyl group can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, which are key considerations in drug design.

Table 3: Potential Roles of PFB-Ts in Pharmaceutical Synthesis

| Synthetic Step | Role of this compound | Potential Outcome |

| Alkylation of Heterocycles | Introduces the pentafluorobenzyl group onto nitrogen or sulfur atoms in heterocyclic rings. | Creation of novel scaffolds for drug discovery. |

| Modification of Lead Compounds | Used to modify existing bioactive molecules to improve their pharmacokinetic profiles. | Enhanced metabolic stability or altered receptor binding affinity. |

| Synthesis of Complex Intermediates | Serves as a key building block reagent in multi-step synthetic pathways. buyersguidechem.com | Provides an efficient route to key structural motifs required for the final API. |

Role in Complex Organic Molecule Synthesis

In the intricate art of synthesizing complex organic molecules, particularly natural products and their analogs, the strategic use of protecting groups is paramount. jocpr.comnih.gov The pentafluorobenzyl (PFB) group, installable via reaction with this compound, is emerging as a specialized protecting group, especially in the synthesis of complex carbohydrates and glycopeptides. nih.govresearchgate.net

The synthesis of oligosaccharides and glycopeptides is often hampered by challenges such as the need for multiple, orthogonal protecting groups and the difficulty in monitoring reactions on a solid phase. researchgate.net Fluorinated protecting groups, like the PFB group, offer several advantages in this context. The introduction of fluorine atoms can modulate the reactivity of the protected hydroxyl groups and can serve as a useful spectroscopic marker (¹⁹F NMR) for reaction monitoring, particularly in solid-phase synthesis. researchgate.net

For instance, in the synthesis of glycopeptides, which are prone to β-elimination during the removal of base-labile protecting groups, the use of fluorinated benzoyl groups has been shown to significantly suppress this unwanted side reaction. nih.govresearchgate.net While these studies have primarily utilized fluorobenzoyl derivatives, the underlying principle of electronic modification by fluorine atoms suggests that the PFB group could offer similar or even enhanced benefits. The electron-withdrawing nature of the pentafluorophenyl ring can influence the stability of adjacent glycosidic linkages and the ease of deprotection under specific conditions.

A key area of future research will be the systematic evaluation of the PFB group, introduced via this compound, in the total synthesis of complex glycans and glycopeptides. This would involve assessing its orthogonality with other common protecting groups and its impact on glycosylation reaction yields and stereoselectivity.

Table 1: Potential Applications of this compound in Complex Synthesis

| Application Area | Rationale | Potential Advantages |

| Oligosaccharide Synthesis | Introduction of a fluorinated protecting group. researchgate.net | ¹⁹F NMR tag for reaction monitoring, altered reactivity for selective deprotection. |

| Glycopeptide Synthesis | Suppression of β-elimination side reactions. nih.govresearchgate.net | Increased stability of the glycosidic bond under basic conditions. |

| Natural Product Synthesis | Introduction of a sterically demanding and electronically distinct group. | Unique stereochemical control, potential for late-stage functionalization. |

Interdisciplinary Research Combining this compound with Other Fields

The versatility of the pentafluorobenzyl group extends beyond traditional organic synthesis, finding applications in the interdisciplinary fields of materials science and chemical biology.

In materials science, the focus is on creating materials with novel properties and functionalities. The incorporation of fluorine atoms into polymers and onto surfaces can dramatically alter their characteristics, imparting properties such as hydrophobicity, thermal stability, and chemical resistance. mdpi.comresearchgate.netmdpi.com this compound serves as a potential reagent for introducing the PFB moiety into polymer backbones or for the surface modification of materials.